molecular formula C14H11N3O4 B11973859 N'-(4-hydroxybenzylidene)-4-nitrobenzohydrazide CAS No. 106736-24-7

N'-(4-hydroxybenzylidene)-4-nitrobenzohydrazide

Cat. No.: B11973859
CAS No.: 106736-24-7
M. Wt: 285.25 g/mol
InChI Key: DDLIPVBMLYZKFF-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-hydroxyphenyl)methylidene]-4-nitrobenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-(4-hydroxyphenyl)methylidene]-4-nitrobenzohydrazide can be synthesized through the condensation reaction between 4-hydroxybenzaldehyde and 4-nitrobenzohydrazide. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, followed by cooling and crystallization to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-hydroxyphenyl)methylidene]-4-nitrobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxyphenyl)methylidene]-4-nitrobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

N’-[(E)-(4-hydroxyphenyl)methylidene]-4-nitrobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-4-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, its hydrazone moiety can interact with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-hydroxyphenyl)methylidene]-4-nitrobenzohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

106736-24-7

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C14H11N3O4/c18-13-7-1-10(2-8-13)9-15-16-14(19)11-3-5-12(6-4-11)17(20)21/h1-9,18H,(H,16,19)/b15-9+

InChI Key

DDLIPVBMLYZKFF-OQLLNIDSSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.